1-(Quinazolin-4-ylsulfanyl)propan-2-one
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Overview
Description
1-(Quinazolin-4-ylsulfanyl)propan-2-one is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have been widely studied due to their diverse biological activities and potential therapeutic applications . This compound features a quinazoline ring system attached to a propan-2-one moiety via a sulfanyl linkage, making it a unique structure with potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazoline ring . The sulfanylpropan-2-one moiety can then be introduced through a nucleophilic substitution reaction using a suitable thiol reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(Quinazolin-4-ylsulfanyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
1-(Quinazolin-4-ylsulfanyl)propan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Quinazolin-4-ylsulfanyl)propan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazoline ring system can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfanylpropan-2-one moiety may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: A simpler quinazoline derivative with similar biological activities.
Quinazolin-2-one: Another quinazoline derivative with a different substitution pattern.
Sulfanilamide: A sulfonamide compound with antibacterial properties.
Uniqueness
1-(Quinazolin-4-ylsulfanyl)propan-2-one is unique due to its combination of a quinazoline ring system with a sulfanylpropan-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-quinazolin-4-ylsulfanylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8(14)6-15-11-9-4-2-3-5-10(9)12-7-13-11/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBENZRYYRGWNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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